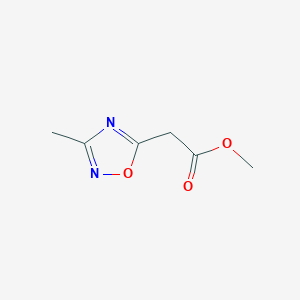![molecular formula C11H22OSi B8784122 (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane CAS No. 98733-45-0](/img/structure/B8784122.png)
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane
Descripción general
Descripción
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is a chemical compound with the molecular formula C10H20OSi. It is commonly used as an intermediate in the synthesis of organosilicon compounds, which are widely utilized in various industrial applications, including lubricants, waterproofing agents, and sealants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane typically involves the reaction of tert-butyl-dimethylchlorosilane with 1,1-dimethyl-2-propyn-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds.
Aplicaciones Científicas De Investigación
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, waterproofing agents, and sealants.
Mecanismo De Acción
The mechanism of action of (1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane involves its ability to form stable bonds with various substrates. The compound’s molecular structure allows it to interact with different molecular targets, facilitating the formation of organosilicon compounds. These interactions are crucial for its applications in chemistry, biology, and industry .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, (1,1-dimethylethyl)-: Another organosilicon compound with similar applications.
Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-methyl-2-propyn-1-yl]oxy]-: A closely related compound with comparable properties.
Uniqueness
(1,1-dimethylethyl)[(1,1-dimethyl-2-propyn-1-yl)oxy]dimethyl-silane is unique due to its specific molecular structure, which imparts distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of specialized organosilicon compounds .
Propiedades
Número CAS |
98733-45-0 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methylbut-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-9-11(5,6)12-13(7,8)10(2,3)4/h1H,2-8H3 |
Clave InChI |
GBZCUMOLXVTYSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(C)(C)C#C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-iodo-1-(phenylsulfonyl)-](/img/structure/B8784064.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8784096.png)


![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-fluoro-](/img/structure/B8784125.png)
![1-Chlorobenzo[C][1,8]naphthyridin-6(5H)-one](/img/structure/B8784129.png)

